molecular formula C7H14ClNO2 B1531114 Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride CAS No. 1240527-69-8

Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride

Cat. No.: B1531114
CAS No.: 1240527-69-8
M. Wt: 179.64 g/mol
InChI Key: NIYOHPIJDHJQIO-UHFFFAOYSA-N
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Description

Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclopropylmethyl group attached to an aminoacetate moiety, which is further modified with a hydrochloride group. Its molecular structure imparts distinct chemical properties that make it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride typically involves the following steps:

  • Cyclopropanation Reaction: The cyclopropylmethyl group is introduced using cyclopropanation reactions, which involve the addition of a cyclopropyl group to a suitable precursor.

  • Amination Reaction: The cyclopropylmethyl group is then subjected to an amination reaction to introduce the amino group.

  • Esterification Reaction: The amino group is reacted with acetic acid to form the acetate ester.

  • Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the ester group.

  • Substitution: Substitution reactions can occur at the amino group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield carboxylic acids or ketones.

  • Reduction Products: Reduction can result in the formation of alcohols or amines.

  • Substitution Products: Substitution reactions can produce a range of derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride has found applications in various scientific fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group can influence the binding affinity and selectivity of the compound towards certain enzymes or receptors. The amino group and acetate moiety may also play a role in modulating its biological activity.

Comparison with Similar Compounds

Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride can be compared with other similar compounds, such as:

  • Methyl 2-[(ethyl)amino]acetate hydrochloride: This compound has an ethyl group instead of a cyclopropylmethyl group, leading to different chemical properties and reactivity.

  • Methyl 2-[(propyl)amino]acetate hydrochloride: This compound features a propyl group, which affects its binding affinity and biological activity.

  • Methyl 2-[(butyl)amino]acetate hydrochloride: This compound has a butyl group, resulting in distinct chemical and biological properties.

The uniqueness of this compound lies in its cyclopropylmethyl group, which imparts specific structural and functional characteristics that differentiate it from other similar compounds.

Properties

IUPAC Name

methyl 2-(cyclopropylmethylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-8-4-6-2-3-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYOHPIJDHJQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-69-8
Record name Glycine, N-(cyclopropylmethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240527-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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